molecular formula C11H9ClO3 B12511976 Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No.: B12511976
M. Wt: 224.64 g/mol
InChI Key: WKRNZICCAQRRLP-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate is an organic compound with a molecular formula of C11H9ClO3. This compound is characterized by the presence of a chlorophenyl group attached to a but-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(4-chlorophenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-4-oxobut-2-enoate
  • Methyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
  • Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate

Uniqueness

Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNZICCAQRRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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